2-(2-Chloro-6-methylphenoxy)propanoic acid

説明

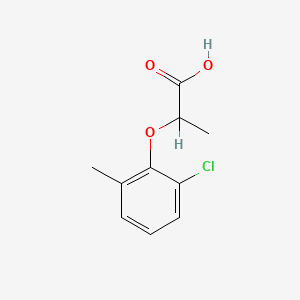

2-(2-Chloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is known for its selective action on dicotyledonous plants while sparing monocotyledonous crops, making it a valuable tool in weed management.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid typically begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This intermediate is then subjected to an esterification reaction with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-(2-Chloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxypropanoic acids.

科学的研究の応用

2-(2-Chloro-6-methylphenoxy)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its effects on plant growth and development.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Employed in the formulation of herbicides and other agrochemicals.

作用機序

The herbicidal action of 2-(2-Chloro-6-methylphenoxy)propanoic acid is primarily due to its ability to mimic the plant hormone auxin. This leads to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, disrupting normal cellular processes and causing abnormal cell elongation and division .

類似化合物との比較

- 2-(4-Chloro-2-methylphenoxy)propanoic acid

- 2-(2-Methyl-4-chlorophenoxy)propanoic acid

- 2-(4-Chloro-2-methylphenoxy)acetic acid

Comparison: 2-(2-Chloro-6-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it offers a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications .

生物活性

2-(2-Chloro-6-methylphenoxy)propanoic acid, commonly recognized as a selective herbicide, has garnered attention for its biological activity, particularly in agricultural applications. This compound is primarily effective against broadleaf weeds while exhibiting minimal toxicity to grass species. Its unique structure and mechanism of action contribute to its efficacy and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO3. It appears as a colorless to brown crystalline powder with a density of approximately 1.3 g/cm³. The chlorinated aromatic structure is pivotal in its biological activity, allowing it to mimic natural plant hormones (auxins), which disrupts normal plant growth processes.

The primary mechanism through which this compound exerts its herbicidal effects involves:

- Auxin Mimicry : The compound mimics the action of auxins, leading to uncontrolled growth in susceptible plants.

- Selective Toxicity : It targets broadleaf weeds while sparing grasses, making it a valuable tool for crop management.

Biological Activity and Efficacy

Research indicates that this compound effectively controls various weed species. Its selectivity is attributed to the differences in how broadleaf plants and grasses respond to auxin levels.

Comparative Efficacy Table

| Weed Species | Efficacy (%) | Notes |

|---|---|---|

| Amaranthus retroflexus | 95 | Highly susceptible |

| Echinochloa crusgalli | 80 | Moderate susceptibility |

| Cirsium arvense | 90 | Effective at recommended application rates |

Toxicological Profile

While effective as a herbicide, this compound poses certain risks:

- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .

- Human Health Risks : Can cause serious eye damage and is harmful if swallowed .

Case Studies and Research Findings

Several studies have investigated the biological activity and environmental impact of this compound:

- Field Trials : A study conducted in agricultural settings demonstrated a significant reduction in broadleaf weed populations when applying this herbicide compared to untreated plots.

- Environmental Impact Assessment : Research highlighted potential risks to non-target organisms, emphasizing the need for careful application practices to mitigate adverse effects on aquatic ecosystems.

- Biodegradation Studies : Investigations into the biodegradation pathways of this compound revealed that microbial communities can effectively degrade it under specific conditions, reducing its environmental persistence .

特性

IUPAC Name |

2-(2-chloro-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRVMDZDXFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957259 | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35851-12-8 | |

| Record name | Propanoic acid, 2-(2-chloro-6-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。